molecular formula C8H16O B1295255 4,4-Dimethylcyclohexanol CAS No. 932-01-4

4,4-Dimethylcyclohexanol

Cat. No.: B1295255
CAS No.: 932-01-4
M. Wt: 128.21 g/mol
InChI Key: VUQOIZPFYIVUKD-UHFFFAOYSA-N
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Description

Contextualization within Cyclic Alcohol Chemistry and Stereochemistry

Cyclic alcohols, or cycloalkanols, are fundamental structures in organic chemistry, and 4,4-dimethylcyclohexanol serves as an important model for studying the principles of stereochemistry. The cyclohexane (B81311) ring can adopt various conformations, with the chair conformation being the most stable. The substituents on the ring can exist in either axial or equatorial positions, leading to different stereoisomers with distinct physical and chemical properties.

The presence of two methyl groups at the 4-position of the cyclohexane ring in this compound introduces specific steric constraints that influence its reactivity and conformational preferences. ontosight.ai This gem-dimethyl group locks the conformation of the ring, making it a valuable tool for investigating reaction mechanisms and the influence of steric hindrance. The study of such substituted cyclohexanols provides deeper insights into the intricate relationship between a molecule's three-dimensional structure and its chemical behavior.

Rationale for Focused Research on this compound Derivatives

The unique structural characteristics of this compound make it a valuable starting material for the synthesis of a wide array of derivatives. ontosight.ai Researchers are particularly interested in how the gem-dimethyl group influences the properties and reactivity of these new compounds. By modifying the hydroxyl group or other parts of the molecule, scientists can create derivatives with tailored functionalities for specific applications.

For instance, the synthesis of carbamate (B1207046) derivatives of this compound has been explored for their potential biological activities. The steric hindrance provided by the dimethyl groups can affect how these derivatives interact with biological targets, potentially leading to enhanced selectivity or efficacy. Furthermore, the study of esterification reactions involving this compound helps to elucidate the impact of steric hindrance on reaction kinetics and equilibrium.

Overview of Key Academic Research Areas

The academic interest in this compound and its derivatives spans several key areas:

Synthetic Chemistry: The compound is a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.aiontosight.ai Its synthesis is typically achieved through the hydrogenation of 4,4-dimethylcyclohexanone (B1295358) or the acid-catalyzed hydration of 4,4-dimethylcyclohexene. ontosight.aiontosight.ai

Stereochemical Analysis: Due to its fixed ring conformation, this compound is an excellent substrate for studying the stereochemical outcomes of various reactions. This helps in developing and refining models that predict the stereoselectivity of chemical transformations.

Materials Science: Derivatives of this compound are investigated for their potential use in the development of new polymers and other materials. The introduction of the bulky dimethylcyclohexyl group can impart unique thermal and mechanical properties to these materials. ontosight.ai

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValue
Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
Boiling Point 186-196°C
Melting Point 13-28°C
Density ~0.9 g/cm³
Solubility in Water Slightly soluble
CAS Number 932-01-4

Data sourced from multiple references. ontosight.aichemsrc.comthegoodscentscompany.comnih.govstenutz.euchemscene.commanchesterorganics.commatrixscientific.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-dimethylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-8(2)5-3-7(9)4-6-8/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQOIZPFYIVUKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70239320
Record name Cyclohexanol, 4,4-dimethyl-
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Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932-01-4
Record name Cyclohexanol, 4,4-dimethyl-
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Record name Cyclohexanol, 4,4-dimethyl-
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Record name 4,4-dimethylcyclohexan-1-ol
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Advanced Synthetic Methodologies for 4,4 Dimethylcyclohexanol and Its Derivatives

Stereoselective Synthesis of 4,4-Dimethylcyclohexanol Scaffolds

While this compound itself is an achiral molecule, the principles of stereoselective synthesis are critical for producing its chiral derivatives, where additional substituents create stereocenters. The primary precursor for these syntheses is 4,4-dimethylcyclohexanone (B1295358). The reduction of the ketone group in this precursor leads to the formation of the alcohol, and controlling the facial selectivity of this reduction is key to synthesizing specific stereoisomers in derivative structures.

Asymmetric Transformations and Chiral Auxiliary Strategies

Asymmetric transformations are designed to create chiral molecules with a preference for one enantiomer over the other. One powerful method to achieve this is through the use of chiral auxiliaries. A chiral auxiliary is a molecule that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed. chemrxiv.org

For the synthesis of chiral derivatives of this compound, a chiral auxiliary could be attached to a precursor molecule. This auxiliary would then sterically or electronically guide the addition of a reagent to a specific face of the molecule, ensuring the formation of the desired stereoisomer. Although specific examples detailing the use of chiral auxiliaries for the this compound scaffold are not extensively documented, this strategy is a cornerstone of asymmetric synthesis and is broadly applicable. chemrxiv.org

Hypothetical Application of a Chiral Auxiliary:

Attachment: A precursor, such as 4,4-dimethyl-1-carboxycyclohexane, is reacted with a chiral auxiliary (e.g., an Evans oxazolidinone).

Diastereoselective Reaction: The resulting compound undergoes a reaction, such as an alkylation at the carbon adjacent to the carbonyl group. The bulky auxiliary blocks one face of the molecule, forcing the incoming alkyl group to add to the opposite face, creating a new stereocenter with high diastereoselectivity.

Removal: The chiral auxiliary is cleaved to yield the enantiomerically enriched 4,4-dimethylcyclohexane derivative, which can then be further modified to produce the target alcohol.

Catalytic Approaches in the Formation of the this compound Ring System

Catalytic methods offer a more efficient route to stereoselective synthesis by using small amounts of a chiral catalyst to generate large quantities of a chiral product. These approaches are central to modern organic synthesis and green chemistry.

Asymmetric Hydrogenation: A common strategy involves the asymmetric hydrogenation of a prochiral precursor, such as a 4,4-dimethyl-substituted cyclohexenone. In this process, a chiral catalyst, typically a transition metal complex with a chiral ligand, coordinates to the double bond and delivers hydrogen to one face of the molecule preferentially. This leads to the formation of a chiral cyclohexanone (B45756), which can then be reduced to the corresponding chiral this compound derivative. Catalysts based on rhodium, ruthenium, and iridium are often employed for such transformations.

Transfer Hydrogenation: This method uses a readily available hydrogen source, like isopropanol (B130326) or formic acid, in place of gaseous hydrogen. Chiral catalysts facilitate the transfer of hydrogen to the substrate with high enantioselectivity. This technique is often safer and more practical for laboratory-scale synthesis.

Organocatalysis: In recent years, small organic molecules have been developed as catalysts for asymmetric reactions. For the synthesis of chiral this compound derivatives, a chiral amine or phosphoric acid catalyst could be used to facilitate a stereoselective Michael addition to a cyclohexenone precursor, establishing a key stereocenter before the final reduction to the alcohol.

Catalytic MethodCatalyst TypePrecursor ExampleKey Advantage
Asymmetric Hydrogenation Chiral Rhodium or Ruthenium complexes (e.g., with BINAP ligand)4,4-Dimethyl-2-cyclohexen-1-oneHigh enantioselectivity and turnover numbers.
Transfer Hydrogenation Chiral Iridium or Ruthenium catalysts4,4-Dimethyl-2-cyclohexen-1-oneAvoids the use of high-pressure H2 gas.
Organocatalysis Chiral amines, phosphoric acids, or squaramides2-Substituted-4,4-dimethylcyclohexenoneMetal-free, avoiding toxic metal residues. nih.gov

Mechanistic Investigations of this compound Synthesis Pathways

Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving the yield and selectivity of a synthesis. For the synthesis of this compound, mechanistic studies primarily focus on the reduction of the precursor, 4,4-dimethylcyclohexanone.

Reaction Kinetics and Transition State Analysis

The stereochemical outcome of the reduction of a substituted cyclohexanone is determined by the relative energies of the transition states leading to the different possible products. pku.edu.cn The reduction of 4,4-dimethylcyclohexanone by a hydride reagent (e.g., sodium borohydride) can proceed through two primary pathways, leading to either an axial or equatorial attack on the carbonyl group.

Transition State Models:

Felkin-Anh Model: This model predicts that the nucleophile will attack the carbonyl carbon at an angle of approximately 107 degrees (the Bürgi-Dunitz angle). The stereoselectivity is determined by the steric interactions between the incoming nucleophile and the substituents on the adjacent carbons in the transition state. acs.org

Cieplak Model: This hypothesis suggests that the transition state is stabilized by hyperconjugation, with the nucleophile attacking anti-periplanar to the best electron-donating bond.

For 4,4-dimethylcyclohexanone, the gem-dimethyl group at the C4 position influences the conformation of the ring and the accessibility of the carbonyl group. Computational studies can model the energies of the different transition states to predict the major product. The rate of the reaction can be determined by monitoring the disappearance of the starting material or the appearance of the product over time, providing insight into the activation energy of the process.

Influence of Reaction Conditions on Product Distribution and Stereoselectivity

The distribution of stereoisomeric products in the synthesis of substituted 4,4-dimethylcyclohexanols can be significantly influenced by various reaction parameters. chemrxiv.org

Solvent: The solvent can affect the aggregation state of the reducing agent and the conformation of the substrate. rsc.org In some cases, specific solvent molecules can explicitly participate in the transition state, altering its energy and thus the stereochemical outcome. vu.nl For instance, protic solvents like methanol (B129727) can coordinate with the carbonyl oxygen, increasing its electrophilicity.

Temperature: Lowering the reaction temperature generally increases the stereoselectivity of a reaction. This is because the difference in the activation energies between the two competing pathways becomes more significant relative to the available thermal energy (kT). However, non-linear relationships between temperature and enantiomeric excess can sometimes be observed, indicating complex solvation effects. rsc.orgresearchgate.net

Reducing Agent: The steric bulk of the hydride reagent plays a critical role. acs.org Small, unhindered reagents like sodium borohydride (B1222165) may favor one pathway, while bulky reagents like lithium tri-sec-butylborohydride (L-Selectride) will preferentially attack from the less sterically hindered face of the ketone, often leading to the opposite stereoisomer. tamu.edu

Reaction ConditionEffect on StereoselectivityExample
Solvent Polarity Can alter the transition state geometry and energy through solvation effects. rsc.orgThe use of ethanol (B145695) can lead to explicit solvent molecule participation in the transition state. vu.nl
Temperature Lower temperatures generally lead to higher stereoselectivity. researchgate.netA reaction might yield a 70:30 ratio of isomers at 25°C but a 90:10 ratio at -78°C.
Steric Bulk of Reagent Bulky reagents favor attack from the less sterically hindered face. tamu.eduNaBH4 (small) vs. L-Selectride (bulky) can produce opposite major isomers. tamu.edu
Lewis Acids Additives can coordinate to the carbonyl, altering steric and electronic properties. chemrxiv.orgThe addition of CeCl3 (Luche reduction) can change the product ratio.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemijournal.com These principles are increasingly being applied to the synthesis of compounds like this compound.

Key green chemistry strategies applicable to this synthesis include:

Use of Catalysis: As discussed previously, using catalytic amounts of a substance is preferable to using stoichiometric reagents, as it minimizes waste. Both metal catalysts and biocatalysts (enzymes) are highly effective. researchgate.netresearchgate.net

Safer Solvents and Reaction Conditions: Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives like water, supercritical fluids, or even performing reactions under solvent-free conditions. mdpi.comdntb.gov.uagoogle.com For instance, the oxidation of cyclohexanol (B46403) to cyclohexanone can be performed using sodium hypochlorite (B82951) (bleach) in place of hazardous heavy metal oxidants like chromium. youtube.com

Atom Economy: Processes should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic hydrogenation is an excellent example of a high atom economy reaction.

Biocatalysis: The use of enzymes (e.g., alcohol dehydrogenases from microorganisms) for the reduction of 4,4-dimethylcyclohexanone offers exceptional selectivity under mild reaction conditions (room temperature and neutral pH in water). tudelft.nlnih.gov This approach avoids the need for metal catalysts and often provides very high enantioselectivity for the synthesis of chiral derivatives. researchgate.net Furthermore, coenzymes required by these enzymes can be regenerated using electrochemical methods, adding to the sustainability of the process.

Green Chemistry PrincipleApplication in this compound Synthesis
Prevention Using catalytic methods to reduce byproduct formation.
Atom Economy Employing addition reactions like catalytic hydrogenation where all atoms are incorporated.
Less Hazardous Synthesis Replacing traditional chromium-based oxidants with bleach (NaOCl) for precursor synthesis. youtube.com
Safer Solvents & Auxiliaries Using water as a solvent in biocatalytic reductions or patented syntheses. google.com
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure using biocatalysis. tudelft.nl
Use of Catalysis Utilizing alcohol dehydrogenases or recyclable metal catalysts instead of stoichiometric reagents. nih.gov

Solvent-Free and Aqueous Medium Approaches

The reduction of 4,4-dimethylcyclohexanone to this compound represents a key transformation for which solvent-free and aqueous-based methods are being actively explored. Catalytic transfer hydrogenation (CTH) has emerged as a particularly promising technique. In CTH, an organic molecule, typically a secondary alcohol like 2-propanol or 2-octanol (B43104), serves as the hydrogen donor in the presence of a catalyst. This method obviates the need for high-pressure gaseous hydrogen and often allows the reaction to proceed under solvent-free or near-solvent-free conditions, where the hydrogen donor itself can act as the reaction medium.

The use of water as a solvent for the hydrogenation of ketones is another critical area of research, driven by its low cost, non-toxicity, and non-flammability. While organic substrates like 4,4-dimethylcyclohexanone have low solubility in water, the development of specialized catalysts, such as those based on palladium nanoparticles on amphiphilic supports, can facilitate reactions in the aqueous phase. These catalysts help to overcome the mass transfer limitations between the organic and aqueous phases, enabling efficient reduction. For instance, studies on similar chlorophenol derivatives have demonstrated successful hydrogenation to cyclohexanones in water over palladium nanoparticles supported on dendritic mesoporous silica (B1680970) nanospheres. rsc.org

Research into the diastereoselective CTH of substituted cyclohexanones, such as 4-t-butylcyclohexanone and various methylcyclohexanones, provides significant insights applicable to this compound synthesis. These studies often utilize secondary alcohols as hydrogen donors, effectively creating a solvent-free reaction environment. The choice of hydrogen donor can influence the reaction temperature, as the boiling point of the alcohol dictates the feasible temperature range for the liquid-phase reaction. mdpi.comnih.gov For example, using 2-octanol allows for higher reaction temperatures compared to 2-propanol. mdpi.com

Sustainable Catalysis in this compound Production

The cornerstone of green synthetic methodologies for this compound lies in the development and application of sustainable catalysts. Heterogeneous catalysts are particularly favored due to their ease of separation from the reaction mixture, which allows for their recovery and reuse, thereby reducing waste and production costs. Metal oxides such as magnesium oxide (MgO), zirconium dioxide (ZrO₂), and aluminum oxide (Al₂O₃) have been identified as effective, low-cost, and relatively environmentally friendly catalysts for the CTH of cyclohexanones. mdpi.com

Magnesium oxide, in particular, has demonstrated high activity and selectivity in the CTH of substituted cyclohexanones. mdpi.comresearchgate.net Studies on 4-t-butylcyclohexanone, a sterically hindered analog of 4,4-dimethylcyclohexanone, have shown that MgO can achieve high conversion rates and exceptional diastereoselectivity to the thermodynamically more stable trans isomer. researchgate.net For instance, the reduction of 4-t-butylcyclohexanone using 2-propanol as a hydrogen donor in the presence of MgO can yield the corresponding alcohol with high conversion and selectivity. mdpi.com

The activity of these metal oxide catalysts is influenced by their preparation and pretreatment conditions. For example, the calcination temperature of γ-Al₂O₃ can affect its activity in the transfer hydrogenation of 4-tert-butylcyclohexanone. doi.org Zirconium dioxide, both in its pure and hydrated forms, has also been shown to be an active catalyst for these transformations. mdpi.com The choice of catalyst can significantly impact not only the reaction rate but also the selectivity towards the desired alcohol and the stereochemical outcome of the reaction. While some catalysts may promote side reactions like dehydration, especially at higher temperatures, others can provide high selectivity to the target alcohol. mdpi.com

The table below summarizes findings from studies on the liquid-phase catalytic transfer hydrogenation of 4-methylcyclohexanone (B47639) and 4-t-butylcyclohexanone, which serve as valuable models for the synthesis of this compound under sustainable conditions.

CatalystSubstrateHydrogen DonorTemperature (°C)Time (h)Conversion (%)Selectivity to Alcohol (%)
MgO4-methylcyclohexanone2-propanol8266093
Al₂O₃4-methylcyclohexanone2-propanol82628100
ZrO₂·nH₂O4-methylcyclohexanone2-propanol82620100
MgO4-t-butylcyclohexanone2-propanol82386>95
Al₂O₃4-t-butylcyclohexanone2-propanol8237399-100
ZrO₂4-t-butylcyclohexanone2-propanol82347>95

This data is based on analogous reactions and is intended to be representative. mdpi.com

These findings underscore the potential of using readily available and inexpensive metal oxides as catalysts in solvent-free CTH reactions to produce this compound and related derivatives in a more sustainable manner.

Conformational Analysis and Stereodynamics of 4,4 Dimethylcyclohexanol Systems

Theoretical Frameworks for Cyclohexane (B81311) Conformational Studies

The non-planar nature of the cyclohexane ring is a consequence of minimizing inherent ring strain, leading to a variety of conformations that are in dynamic equilibrium. The most stable of these is the chair conformation, which alleviates both angle strain by maintaining near-tetrahedral bond angles and torsional strain by ensuring all substituents are in a staggered arrangement.

Chair-Boat Interconversion Pathways and Energy Barriers

The interconversion between the two chair conformations of a cyclohexane ring, known as ring flipping, is a fundamental dynamic process. This process does not occur in a single step but proceeds through several higher-energy intermediates and transition states. The generally accepted pathway for this interconversion is:

Chair → Half-Chair → Twist-Boat → Boat → Twist-Boat → Half-Chair → Chair'

The chair conformation is the ground state, possessing the lowest relative energy. The ring flip is initiated by the puckering of one end of the chair, leading to the high-energy half-chair transition state. This is followed by a slight twist to form the twist-boat conformation, which is an energy minimum but is still significantly less stable than the chair. The twist-boat can then pass through the boat conformation , another high-energy state characterized by flagpole interactions, before reverting to a twist-boat, passing through another half-chair, and finally settling into the inverted chair conformation.

The energy barriers associated with these transitions are critical for understanding the rate of interconversion. The following table provides typical energy values for the conformational interconversion of unsubstituted cyclohexane.

Conformation/Transition StateRelative Energy (kcal/mol)
Chair0
Half-Chair (Transition State)~10-11
Twist-Boat~5.5
Boat (Transition State)~6.9

This data is representative of unsubstituted cyclohexane and serves as a baseline for understanding substituted systems.

Impact of Geminal Dimethyl Substitution at C4 on Ring Conformation

The presence of a geminal dimethyl group at the C4 position in 4,4-dimethylcyclohexanol has a profound impact on the conformational equilibrium, primarily through the Thorpe-Ingold effect , also known as the gem-dimethyl effect. This effect describes the tendency of geminal substituents to decrease the internal bond angle between them, consequently affecting the other bond angles within the ring.

In the context of the cyclohexane ring, the C-C(CH₃)₂-C bond angle is compressed. This distortion can influence the puckering of the ring and the relative energies of the chair and twist-boat conformations. While the gem-dimethyl group itself does not introduce a significant energetic preference for one chair conformation over the other (as both methyl groups are attached to the same carbon), it does "lock" the ring to some extent, potentially raising the energy barrier for ring inversion. The primary conformational equilibrium in this compound is therefore dictated by the preference of the hydroxyl group at C1 to occupy either an axial or equatorial position.

The two primary chair conformations of this compound are in equilibrium: one with the hydroxyl group in the equatorial position and the other with the hydroxyl group in the axial position. The relative stability of these two conformers is determined by the steric interactions of the hydroxyl group. Generally, substituents on a cyclohexane ring prefer the equatorial position to avoid 1,3-diaxial interactions. An axial hydroxyl group would experience steric hindrance from the axial hydrogens at C3 and C5. Therefore, the equatorial conformer is expected to be the more stable and thus the major component at equilibrium.

Experimental Elucidation of this compound Conformations

The direct observation and quantification of conformational equilibria in cyclohexane derivatives are made possible through various spectroscopic techniques, particularly at low temperatures where the rate of interconversion is slowed.

Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Equilibria

Low-temperature NMR spectroscopy is a powerful tool for studying conformational isomers. At room temperature, the rapid ring flipping of this compound would result in a time-averaged NMR spectrum. However, as the temperature is lowered, the rate of interconversion decreases. Below the coalescence temperature, the individual signals for the axial and equatorial conformers can be resolved and integrated to determine their relative populations.

The chemical shifts and coupling constants of the protons, particularly the proton on C1 (the carbinol proton), are highly dependent on their axial or equatorial orientation. An axial proton typically resonates at a higher field (lower ppm) than its equatorial counterpart. Furthermore, the vicinal coupling constants (³J) between the C1 proton and the adjacent C2 and C6 protons are diagnostic of its orientation. According to the Karplus relationship, the coupling constant between two vicinal protons is dependent on the dihedral angle between them.

A typical set of expected coupling constants for axial and equatorial protons in a cyclohexanol (B46403) system is presented in the table below.

CouplingDihedral AngleExpected ³J (Hz)
Axial-Axial~180°8 - 13
Axial-Equatorial~60°2 - 5
Equatorial-Equatorial~60°2 - 5

This data is representative of general cyclohexanol systems. Specific values for this compound would require experimental determination.

By analyzing the multiplicity and coupling constants of the C1 proton in the low-temperature ¹H NMR spectrum of this compound, the predominant conformation can be determined. A large coupling constant would indicate an axial C1 proton (and thus an equatorial hydroxyl group), while smaller coupling constants would suggest an equatorial C1 proton (and an axial hydroxyl group).

Vibrational Spectroscopy (IR and Raman) for Conformational Assignment

Infrared (IR) and Raman spectroscopy can also provide valuable information about the conformational isomers of this compound. The vibrational frequencies of certain bonds, particularly the C-O stretching and O-H stretching and bending modes, are sensitive to the conformational environment.

In many cyclohexanol derivatives, the C-O stretching frequency for the equatorial conformer is observed at a higher wavenumber compared to the axial conformer. This difference can be used to identify the presence of both conformers in a sample and, in some cases, to estimate their relative abundance.

The following table shows typical C-O stretching frequencies for axial and equatorial cyclohexanols.

ConformerTypical C-O Stretch (cm⁻¹)
Equatorial OH1040 - 1060
Axial OH970 - 1000

This data is generalized for substituted cyclohexanols and serves as an illustrative example.

By carefully analyzing the IR and Raman spectra of this compound, particularly in the C-O stretching region, it should be possible to assign specific bands to the axial and equatorial conformers and thereby gain insight into the conformational equilibrium.

Computational Modeling of this compound Stereostructures

Computational chemistry provides a powerful avenue for investigating the stereostructures and relative energies of the different conformers of this compound. Methods such as molecular mechanics, ab initio calculations, and density functional theory (DFT) can be employed to model the potential energy surface of the molecule.

These calculations can provide optimized geometries, relative energies, and vibrational frequencies for the various conformers, including the stable chair forms and the higher-energy twist-boat and boat intermediates. The results of these calculations can be used to predict the most stable conformation and to estimate the energy barriers for conformational interconversion.

A hypothetical set of calculated relative energies for the conformers of this compound is presented in the table below to illustrate the expected outcome of such a study.

ConformerHydroxyl PositionHypothetical Relative Energy (kcal/mol)
ChairEquatorial0.00
ChairAxial0.5 - 1.0
Twist-Boat-~5.0 - 6.0

These values are illustrative and based on general principles of conformational analysis for substituted cyclohexanols. Actual values would need to be determined through specific computational studies on this compound.

Computational modeling can also be used to predict NMR chemical shifts and coupling constants, as well as IR and Raman spectra. These predicted spectroscopic data can then be compared with experimental results to validate the computational model and to aid in the interpretation of the experimental spectra. The synergy between computational and experimental methods provides a comprehensive understanding of the conformational behavior of this compound.

Molecular Dynamics Simulations of this compound Ring Dynamics

Molecular Dynamics (MD) simulations provide a powerful tool to study the time-dependent behavior of molecules, including conformational changes like the ring flip of cyclohexane derivatives. An MD simulation solves Newton's equations of motion for a system of atoms, allowing for the observation of molecular motions over time.

For this compound, an MD simulation could provide insights into:

Ring Inversion Dynamics: The simulation can model the transition from the chair conformation with an equatorial hydroxyl group to the one with an axial hydroxyl group, passing through higher energy intermediates such as the half-chair and twist-boat conformations.

Rate of Interconversion: By analyzing the simulation trajectory, the frequency of ring flips can be determined, providing information about the energy barrier to this process.

Solvent Effects: MD simulations can explicitly include solvent molecules, allowing for the study of how the solvent influences the conformational equilibrium and dynamics, which is particularly relevant for the hydroxyl group that can participate in hydrogen bonding.

Vibrational Motions: The simulation also captures the vibrational and rotational motions of the substituents and the ring itself.

Table 2: Key Parameters in a Hypothetical Molecular Dynamics Simulation of this compound This table outlines typical parameters for an MD simulation and does not represent a specific study.

ParameterTypical Value/MethodPurpose
Force FieldAMBER, CHARMM, or GROMOSDefines the potential energy function of the system.
Solvent ModelExplicit (e.g., TIP3P water) or ImplicitRepresents the solvent environment.
Temperature298 K (or other desired temperature)Controlled using a thermostat (e.g., Nosé-Hoover).
Pressure1 atmControlled using a barostat (e.g., Parrinello-Rahman).
Simulation TimeNanoseconds to microsecondsDetermines the timescale of the observed molecular motions.
Time Step1-2 femtosecondsThe integration time step for solving the equations of motion.

The results from an MD simulation would complement the static picture provided by ab initio and DFT calculations, offering a dynamic view of the conformational landscape of this compound.

Reactivity and Mechanistic Organic Chemistry of 4,4 Dimethylcyclohexanol

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl (-OH) group of an alcohol is a poor leaving group. For nucleophilic substitution to occur at the hydroxyl-bearing carbon of 4,4-dimethylcyclohexanol, the -OH group must first be converted into a better leaving group. Under strongly acidic conditions, the hydroxyl group is protonated to form an oxonium ion (-OH2+), which can depart as a neutral water molecule, a much more stable leaving group. This process facilitates the formation of a carbocation intermediate, paving the way for S_N1 reactions. wikipedia.orgbyjus.com

The S_N1 (Substitution, Nucleophilic, Unimolecular) reaction is a stepwise mechanism that proceeds through a carbocation intermediate. wikipedia.orgbyjus.com The rate of an S_N1 reaction is primarily dependent on the stability of this carbocation, as its formation is the slow, rate-determining step. byjus.commasterorganicchemistry.com this compound is a secondary alcohol, and upon protonation and loss of water, it forms a secondary carbocation at the C-1 position.

While S_N1 reactions are most rapid for tertiary substrates, they are also observed for secondary systems, particularly in the presence of polar protic solvents which can stabilize the ionic intermediates. wikipedia.orgyoutube.com The stability of the carbocation intermediate is the key factor. The general order of carbocation stability is:

Tertiary > Secondary > Primary > Methyl

This stability trend is explained by two main electronic effects: the inductive effect and hyperconjugation. vedantu.comdocbrown.info

Inductive Effect : Alkyl groups are weakly electron-donating. They push electron density through the sigma bonds towards the positively charged carbon, helping to disperse the positive charge and stabilize the carbocation. docbrown.infoyoutube.com A tertiary carbocation has three such groups, making it more stable than a secondary carbocation, which has two. vedantu.com

Hyperconjugation : This effect involves the delocalization of electrons from adjacent C-H or C-C sigma bonds into the empty p-orbital of the carbocation. vedantu.comyoutube.comquora.com This sharing of electron density over a larger area significantly stabilizes the carbocation. The more alkyl substituents there are, the greater the number of adjacent C-H bonds available for hyperconjugation. quora.com

A tertiary carbocation, with typically nine possible hyperconjugation structures, is substantially more stable than a secondary carbocation, which has fewer. vedantu.comreddit.com Therefore, a hypothetical tertiary cyclohexanol (B46403) would react much faster via the S_N1 pathway than the secondary this compound because the formation of the corresponding tertiary carbocation is energetically more favorable. reddit.com

Table 1: Relative Stability of Carbocations
Carbocation TypeStructureNumber of Alkyl GroupsRelative StabilityPrimary Stabilizing Factors
Tertiary (3°)R₃C⁺3Most StableInductive Effect, Hyperconjugation (high)
Secondary (2°)R₂CH⁺2IntermediateInductive Effect, Hyperconjugation (moderate)
Primary (1°)RCH₂⁺1LowInductive Effect, Hyperconjugation (low)
MethylCH₃⁺0Least StableNone

The stereochemistry of an S_N1 reaction is a direct consequence of its carbocation intermediate. libretexts.org This intermediate is sp2-hybridized and possesses a trigonal planar geometry at the electron-deficient carbon. chemistrysteps.comyoutube.com As a result, the incoming nucleophile can attack this flat intermediate from either face (top or bottom) with nearly equal probability. libretexts.orgyoutube.com

If the starting material is chiral, this non-specific attack leads to a mixture of products with both retention and inversion of configuration at the reaction center, a process known as racemization. masterorganicchemistry.comlibretexts.org Although this compound itself is achiral, it exists as cis and trans diastereomers. The hydroxyl group can be in an axial or equatorial position relative to the gem-dimethyl group.

Starting with a single, pure diastereomer (e.g., trans-4,4-dimethylcyclohexanol), the S_N1 reaction would proceed through the same planar secondary carbocation intermediate. The subsequent nucleophilic attack would generate a mixture of both cis and trans substitution products. The planarity of the intermediate means the original stereochemical information at the C-1 carbon is lost. chemistrysteps.com While a perfect 50/50 mixture is the ideal model, the leaving group can sometimes momentarily shield one face of the carbocation, leading to a slight excess of the inversion product. wikipedia.orgyoutube.com

Elimination Reactions to Form 4,4-Dimethylcyclohexene Derivatives

In the presence of strong acids and heat, alcohols can undergo elimination of a water molecule (dehydration) to form alkenes. chemistrysteps.com This is a common method for alkene synthesis. docsity.com

The acid-catalyzed dehydration of secondary and tertiary alcohols predominantly follows the E1 (Elimination, Unimolecular) mechanism. chemistrysteps.comyoutube.com This pathway is analogous to the S_N1 reaction and involves a carbocation intermediate.

The E1 mechanism for this compound proceeds in three steps:

Protonation of the hydroxyl group : The alcohol acts as a Lewis base, and its oxygen atom is protonated by the acid catalyst (e.g., H₂SO₄ or H₃PO₄) to form a good leaving group, water. study.com

Formation of a carbocation : The protonated alcohol dissociates, with the water molecule departing to leave behind a secondary carbocation at C-1. This is the slow, rate-determining step. chemistrysteps.com

Deprotonation : A weak base, typically water or the conjugate base of the acid catalyst, removes a proton from a carbon atom adjacent to the carbocation (β-carbon), in this case, from C-2 or C-6. The electrons from the C-H bond then form the new π-bond of the alkene. study.com

The E2 (Elimination, Bimolecular) mechanism is a concerted, one-step process where a base removes a β-proton simultaneously as the leaving group departs. While E2 reactions are typically favored by strong bases, they can compete with the E1 pathway for secondary alcohols even under acidic conditions, especially if the substrate has a conformation that is optimal for the E2 mechanism. reddit.comacs.org However, studies on the dehydration of secondary cyclohexanols suggest that the E1 mechanism is generally the dominant pathway. acs.orgreddit.com

Regioselectivity refers to the preference for forming one constitutional isomer over another in a reaction that can yield multiple products. ucalgary.ca In many alcohol dehydration reactions, the regiochemical outcome is governed by Zaitsev's Rule . This rule states that when multiple alkene products can be formed, the major product will be the most stable, most highly substituted alkene. ucalgary.caquora.comchemistrysteps.com

In the case of this compound, the carbocation intermediate is formed at C-1. The adjacent β-carbons are C-2 and C-6. Due to the symmetry of the 4,4-dimethyl substituted ring, the protons on C-2 and C-6 are chemically equivalent. Therefore, removal of a proton from either C-2 or C-6 results in the formation of the same single alkene product: 4,4-dimethylcyclohexene .

Because only one constitutional isomer is possible, Zaitsev's rule is not a factor in determining the product distribution for this specific dehydration. quora.com The reaction is regioselective in that it produces only this isomer, but there is no competition between different regioisomeric products. Furthermore, since the secondary carbocation at C-1 cannot rearrange to a more stable position within this molecular framework, other alkene isomers are not expected to form.

Oxidation Studies of Tertiary Alcohols

The oxidation of alcohols is a fundamental reaction in organic chemistry that typically results in the formation of carbonyl compounds. byjus.comlibretexts.org The outcome of the oxidation depends on the substitution of the alcohol (primary, secondary, or tertiary).

This compound, being a secondary alcohol, can be readily oxidized. libretexts.org The reaction involves the removal of the hydrogen atom from the hydroxyl group and the hydrogen atom from the C-1 carbon. Common oxidizing agents such as chromic acid (H₂CrO₄, often generated from Na₂Cr₂O₇ and H₂SO₄, also known as the Jones reagent) or pyridinium (B92312) chlorochromate (PCC) will convert this compound to its corresponding ketone, 4,4-dimethylcyclohexanone (B1295358) . libretexts.orgchemistrysteps.com

In contrast, tertiary alcohols are resistant to oxidation under standard conditions. byjus.comstudymind.co.ukbritannica.com This is because the carbon atom bearing the hydroxyl group in a tertiary alcohol is not bonded to a hydrogen atom. byjus.com The mechanism of alcohol oxidation requires the removal of this specific hydrogen to form the carbon-oxygen double bond of a ketone or aldehyde. studymind.co.uk Without this hydrogen, oxidation cannot occur unless harsh conditions are used that cleave the carbon-carbon bonds of the molecule, leading to a breakdown of the carbon skeleton. byjus.combritannica.com

Table 2: Oxidation Products of Alcohols
Alcohol TypeGeneral StructureProduct with Mild Oxidant (e.g., PCC)Product with Strong Oxidant (e.g., H₂CrO₄)
Primary (1°)RCH₂OHAldehyde (RCHO)Carboxylic Acid (RCOOH)
Secondary (2°)R₂CHOHKetone (R₂CO)Ketone (R₂CO)
Tertiary (3°)R₃COHNo ReactionNo Reaction (under mild conditions)

Unusual Oxidation Pathways and C-C Bond Cleavage in this compound

The oxidation of secondary alcohols typically yields ketones. However, under certain conditions, the oxidation of this compound can proceed through unconventional pathways involving carbon-carbon bond cleavage. While direct experimental studies on the C-C bond cleavage of this compound are not extensively documented in readily available literature, the behavior of analogous tertiary and sterically hindered secondary alcohols provides insights into its potential reactivity.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) under harsh conditions (e.g., hot, acidic, or alkaline), are known to cleave C-C bonds in alcohols. youtube.comyoutube.comchemistrysteps.comlibretexts.org For a secondary alcohol like this compound, the initial oxidation would form 4,4-dimethylcyclohexanone. Under forcing conditions, further oxidation could lead to the cleavage of the C-C bond adjacent to the carbonyl group, resulting in the formation of dicarboxylic acids. The mechanism of such a cleavage often involves the formation of an enolate or a related intermediate, which is then attacked by the oxidant.

The presence of the gem-dimethyl group at the C4 position can influence the regioselectivity of this cleavage. The strain associated with the cyclohexane (B81311) ring and the electronic effects of the alkyl groups can direct the cleavage to specific bonds.

Oxidizing AgentTypical Products from Secondary AlcoholsPotential C-C Cleavage Products from this compound
KMnO4 (hot, concentrated)Ketones, followed by C-C cleavageDicarboxylic acids (e.g., 3,3-dimethyladipic acid)
Chromic Acid (H2CrO4)KetonesDicarboxylic acids (under harsh conditions)

This table presents potential reaction pathways based on general principles of organic chemistry.

Photocatalytic Transformations of Tertiary Alcohols

While this compound is a secondary alcohol, the principles of photocatalytic transformations of tertiary alcohols are relevant due to the sterically hindered nature of its hydroxyl group. Photocatalysis, often employing semiconductor materials like titanium dioxide (TiO2), provides an alternative to traditional oxidation methods and can lead to unique reaction pathways. mdpi.comfrontiersin.orgirost.ir

In the photocatalytic oxidation of alcohols on TiO2, the process is initiated by the absorption of photons by the semiconductor, leading to the generation of electron-hole pairs. The photogenerated holes are powerful oxidizing species that can react with the alcohol. For tertiary alcohols, which lack an alpha-hydrogen, this often results in the cleavage of a C-C bond adjacent to the hydroxyl group. This process typically involves the formation of an alkoxy radical intermediate, which then undergoes β-scission to yield a ketone and an alkyl radical.

Given the structural similarities, it is plausible that this compound could undergo similar photocatalytic transformations. The secondary alcohol would first be oxidized to 4,4-dimethylcyclohexanone. Depending on the reaction conditions and the photocatalyst used, further degradation of the ketone could occur, potentially involving C-C bond cleavage.

PhotocatalystProposed IntermediatePotential Products from this compound
TiO2Alkoxy radical4,4-Dimethylcyclohexanone, subsequent degradation products

This table outlines potential photocatalytic transformations based on established mechanisms for related compounds.

Derivatization Reactions of the Hydroxyl Functionality

The hydroxyl group of this compound is a versatile functional handle that allows for a variety of derivatization reactions, including esterification, etherification, and the formation of organometallic derivatives.

Esterification and Etherification Reactions

Esterification: this compound can be readily converted to its corresponding esters through various esterification methods. A common laboratory-scale method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.orgcerritos.eduoperachem.commasterorganicchemistry.comlibretexts.org To drive the equilibrium towards the product, an excess of either the alcohol or the carboxylic acid is typically used, or water is removed as it is formed.

For instance, the reaction of this compound with acetic acid would yield 4,4-dimethylcyclohexyl acetate. The reaction mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol's hydroxyl group on the carbonyl carbon.

Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form the corresponding alkoxide, which then acts as a nucleophile and displaces a leaving group (typically a halide or a tosylate) from an alkyl halide. oup.com

To synthesize, for example, methyl 4,4-dimethylcyclohexyl ether, this compound would first be treated with a strong base, such as sodium hydride, to form sodium 4,4-dimethylcyclohexoxide. This alkoxide would then be reacted with a methyl halide, like methyl iodide.

ReactionReagentsProduct Example
Fischer EsterificationCarboxylic Acid (e.g., Acetic Acid), Acid Catalyst (e.g., H2SO4)4,4-Dimethylcyclohexyl acetate
Williamson Ether Synthesis1. Strong Base (e.g., NaH) 2. Alkyl Halide (e.g., CH3I)Methyl 4,4-dimethylcyclohexyl ether

This table provides examples of common derivatization reactions of the hydroxyl group.

A study on the acetolysis of 4,4-dimethylcyclohexyl tosylate provides insights into the reactivity of such derivatives. The tosylate is a good leaving group, and its solvolysis can proceed through various mechanisms, influenced by the stereochemistry and the conformation of the cyclohexane ring. acs.org

Formation of Organometallic Derivatives

The hydroxyl group of this compound can be deprotonated by strong bases or reactive metals to form organometallic derivatives, specifically metal alkoxides. For example, the reaction of this compound with an alkali metal, such as sodium or lithium, would result in the formation of the corresponding sodium or lithium 4,4-dimethylcyclohexoxide with the evolution of hydrogen gas. nih.govresearchgate.netescholarship.org

These alkoxides are strong bases and nucleophiles and can be used in various organic syntheses, such as the Williamson ether synthesis mentioned previously. The formation of these derivatives is a fundamental step in many reactions where the alcohol needs to be converted into a more reactive species.

MetalReagentOrganometallic Derivative
SodiumSodium Metal (Na) or Sodium Hydride (NaH)Sodium 4,4-dimethylcyclohexoxide
LithiumLithium Metal (Li) or Organolithium Reagent (e.g., n-BuLi)Lithium 4,4-dimethylcyclohexoxide

This table summarizes the formation of common organometallic derivatives of this compound.

Advanced Spectroscopic Characterization for 4,4 Dimethylcyclohexanol Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of 4,4-Dimethylcyclohexanol. By analyzing the chemical shifts, coupling constants, and correlations, the precise structure of the molecule can be determined.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer initial insights into the chemical environment of the hydrogen and carbon atoms, respectively. However, for a complete structural assignment and to resolve ambiguities, two-dimensional (2D) NMR experiments are crucial.

¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on the number of chemically non-equivalent carbon atoms. For this compound, distinct signals are expected for the quaternary carbon at C4, the two methyl carbons, the carbon bearing the hydroxyl group (C1), and the methylene (B1212753) carbons of the ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-H3.5 - 3.768 - 70
C2/C6-H1.4 - 1.635 - 37
C3/C5-H1.2 - 1.430 - 32
C4-CH₃0.8 - 1.028 - 30
C4-30 - 32

Note: These are predicted values and may vary based on solvent and experimental conditions.

Correlation SpectroscopY (COSY) : This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. In this compound, COSY would show correlations between the methine proton at C1 and the adjacent methylene protons at C2 and C6. Further correlations would be observed between the methylene protons along the cyclohexane (B81311) ring, establishing the connectivity of the carbon backbone.

Heteronuclear Single Quantum Coherence (HSQC) : The HSQC spectrum correlates directly bonded carbon and proton atoms. This experiment is invaluable for assigning the proton signals to their corresponding carbon atoms. For instance, the proton signal of the C1-H group would show a cross-peak with the ¹³C signal of C1.

Heteronuclear Multiple Bond Correlation (HMBC) : HMBC provides information about longer-range (typically 2-3 bond) correlations between carbon and proton atoms. This is particularly useful for identifying quaternary carbons. In this compound, the methyl protons at C4 would show HMBC correlations to the quaternary carbon C4 and the adjacent methylene carbons C3 and C5, confirming the gem-dimethyl substitution pattern.

Nuclear Overhauser Effect SpectroscopY (NOESY) : NOESY is a through-space correlation technique that provides information about the spatial proximity of protons. For this compound, NOESY can help to determine the stereochemical relationship between the substituents on the cyclohexane ring, such as the relative orientation of the hydroxyl group and the methyl groups in different chair conformations.

While solution-state NMR is used for dissolved samples, solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid, crystalline form. aip.orgcaspre.ca For this compound, which can exist as a solid, ssNMR could provide valuable information about its crystalline polymorphs, molecular packing, and conformational properties in the solid state. aip.orgcaspre.ca Techniques such as Magic Angle Spinning (MAS) are employed to average out anisotropic interactions, leading to higher resolution spectra. aip.orgcaspre.ca

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. It also reveals details about the molecule's structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. For this compound, with a molecular formula of C₈H₁₆O, the expected monoisotopic mass is approximately 128.1201 Da. HRMS can confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Tandem mass spectrometry (MS/MS) is a technique where a specific ion (the parent ion) is selected, fragmented, and the resulting fragment ions (daughter ions) are analyzed. This provides detailed information about the fragmentation pathways of the molecule. For this compound, common fragmentation patterns for cyclic alcohols would be expected. nih.gov This includes the loss of a water molecule (H₂O) from the molecular ion, as well as cleavage of the cyclohexane ring. The fragmentation pattern can help to confirm the structure and differentiate it from its isomers. nih.gov

Table 2: Plausible Mass Spectrometry Fragments for this compound
m/zProposed Fragment
128[M]⁺ (Molecular Ion)
113[M - CH₃]⁺
110[M - H₂O]⁺
95[M - H₂O - CH₃]⁺
82[C₆H₁₀]⁺ (Cyclohexene radical cation from retro-Diels-Alder type fragmentation)
71[C₅H₁₁]⁺
57[C₄H₉]⁺

Note: The relative abundances of these fragments can vary depending on the ionization method and energy.

X-ray Crystallography for Absolute Stereochemistry and Conformation (if applicable for derivatives)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. nih.gov While obtaining suitable single crystals of this compound itself might be challenging due to its relatively low melting point, derivatives of the compound can be synthesized to facilitate crystallization. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined, providing unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers, if any were introduced in a derivative. This technique would be particularly valuable for confirming the chair conformation of the cyclohexane ring and the orientation of its substituents in the solid state. nih.govresearchgate.net

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) Spectroscopy for Chiral Derivatives

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific research focused on the Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) spectroscopic analysis of chiral derivatives of this compound. While ECD and VCD are powerful techniques for the stereochemical elucidation of chiral molecules, no dedicated studies detailing their application to derivatives of this compound have been published.

Consequently, there are no available experimental or theoretical data, research findings, or corresponding data tables to present for this specific subsection. The chiroptical properties of chiral derivatives of this compound remain an uninvestigated area within the field of stereochemistry.

Computational Chemistry in Elucidating 4,4 Dimethylcyclohexanol Properties and Reactivity

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations provide a fundamental understanding of the arrangement of electrons and nuclei in 4,4-dimethylcyclohexanol, which in turn dictates its physical and chemical properties. These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio approaches.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size of this compound. inpressco.com DFT methods calculate the electronic energy of a molecule based on its electron density, rather than the complex many-electron wavefunction.

A common approach involves performing a geometry optimization to locate the lowest energy arrangement of atoms, known as the ground state geometry. For this compound, this would involve determining the preferred conformation of the cyclohexane (B81311) ring (chair, boat, or twist-boat) and the orientation of the hydroxyl and dimethyl groups. The chair conformation is generally the most stable for cyclohexane and its derivatives. sapub.org For this compound, two chair conformers are possible: one with the hydroxyl group in an axial position and one with it in an equatorial position.

DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-31G*, can predict the bond lengths, bond angles, and dihedral angles of these conformers. inpressco.comscirp.org Furthermore, these calculations yield the electronic energies of each conformer, allowing for the determination of their relative stabilities. It is expected that the conformer with the equatorial hydroxyl group would be lower in energy due to reduced steric hindrance from 1,3-diaxial interactions. sapub.org

Table 1: Representative Data from a Hypothetical DFT Geometry Optimization of this compound Conformers

ParameterAxial ConformerEquatorial Conformer
Relative Energy (kcal/mol)> 00.0
C-O Bond Length (Å)~1.43~1.43
C-C-O-H Dihedral Angle (°)~60~180
Key 1,3-Diaxial InteractionsOH ↔ HCH₃ ↔ H

Note: This table is illustrative and represents expected trends rather than published experimental or computational values.

Ab Initio Methods for High-Accuracy Energy Calculations

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate energies if a sufficiently large basis set is used. researchgate.net

For this compound, high-accuracy ab initio calculations would typically be performed on the geometries obtained from DFT optimizations. These "single-point energy" calculations provide a more refined understanding of the energy difference between the axial and equatorial conformers. While computationally more expensive than DFT, methods like CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations) are considered the "gold standard" for their accuracy in predicting molecular energies. nih.gov

Such calculations are crucial for obtaining precise conformational energy differences, which can be used to predict the equilibrium populations of the conformers at a given temperature using the Boltzmann distribution. Studies on similar alkylcyclohexanes have shown that computational methods can yield conformational energies that are in good agreement with experimental values. researchgate.net

Reaction Mechanism Studies through Computational Approaches

Computational chemistry is invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

Transition State Localization and Reaction Path Analysis

A transition state is a high-energy, transient species that represents the energy barrier that must be overcome for a reaction to occur. Computational methods can be used to locate the geometry of a transition state and calculate its energy. For a reaction involving this compound, such as its oxidation to 4,4-dimethylcyclohexanone (B1295358), a transition state search would be performed to find the structure corresponding to the highest point on the reaction pathway. uni-muenchen.deresearchgate.net

Once a transition state is located, a vibrational frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., the breaking of a C-H bond and the formation of a C=O bond). Following the reaction path downhill from the transition state in both directions (a technique known as Intrinsic Reaction Coordinate, IRC, analysis) confirms that it connects the desired reactants and products.

Prediction of Reaction Outcomes and Selectivity

By calculating the activation energies (the energy difference between the reactants and the transition state) for different possible reaction pathways, computational chemistry can predict which reaction is more likely to occur. For instance, in the reduction of a substituted cyclohexanone (B45756), computational methods can help predict the stereochemical outcome (i.e., whether the incoming hydride will attack from the axial or equatorial face) by comparing the activation energies of the respective transition states. oup.comresearchgate.net

In the context of this compound, if it were to undergo a dehydration reaction, computational methods could be used to evaluate the transition states for the formation of different possible alkene products. The pathway with the lower activation energy would be predicted to be the major reaction pathway, thus predicting the reaction's regioselectivity.

Spectroscopic Property Prediction using Computational Models

Computational models can simulate various types of spectra, providing a powerful tool for interpreting experimental data and confirming molecular structures.

For this compound, DFT calculations can be used to predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra. inpressco.com

Infrared (IR) Spectroscopy: After a geometry optimization, a frequency calculation yields the vibrational frequencies and their corresponding intensities. arxiv.orgdiva-portal.org These calculated frequencies can be plotted to generate a theoretical IR spectrum. By comparing this computed spectrum with an experimental one, individual peaks can be assigned to specific vibrational modes of the molecule, such as the O-H stretch of the alcohol, C-H stretches of the methyl and cyclohexane groups, and C-O stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These calculations provide theoretical ¹H and ¹³C chemical shifts for each unique atom in the molecule. researchgate.netgithub.io By performing these calculations for both the axial and equatorial conformers and then averaging the results based on their predicted Boltzmann populations, a theoretical NMR spectrum can be generated that accounts for the conformational equilibrium. This can be invaluable for assigning peaks in an experimental spectrum and confirming the stereochemistry of the molecule. nih.gov

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C1 (CH-OH)~65-70
C2, C6~30-35
C3, C5~35-40
C4 (C(CH₃)₂)~30-35
CH₃~25-30

Note: This table is for illustrative purposes and shows expected chemical shift ranges. Actual values would depend on the specific computational method and solvent model used.

NMR Chemical Shift and Coupling Constant Prediction

The prediction of NMR spectra through computational methods has become an indispensable tool for the structural elucidation of organic molecules. nih.gov For this compound, Density Functional Theory (DFT) calculations are a common approach to predict both ¹H and ¹³C NMR chemical shifts and proton-proton coupling constants. researchgate.net The accuracy of these predictions is highly dependent on the chosen computational methodology, including the functional and basis set. aps.org

A typical workflow for the prediction of NMR parameters for this compound would involve an initial conformational search to identify the low-energy chair conformations of the cyclohexyl ring, considering both the axial and equatorial positions of the hydroxyl group. The geometries of these conformers are then optimized using a selected DFT functional, such as B3LYP or PBE0, with a suitable basis set like 6-31G(d) or a larger one for higher accuracy. researcher.life

Following geometry optimization, the NMR shielding tensors are calculated using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory. To improve accuracy, a scaling factor may be applied, or a linear regression analysis comparing calculated and experimental shifts for a set of related molecules can be performed. nih.gov Solvent effects are also a crucial consideration and are often modeled using a continuum model like the Polarizable Continuum Model (PCM). github.io

Proton-proton coupling constants (J-couplings) can also be calculated using DFT methods. These calculations are sensitive to the molecular geometry, particularly the dihedral angles between coupled protons, as described by the Karplus relationship. The accurate prediction of these coupling constants provides valuable information for confirming the stereochemistry of the molecule. researchgate.net

Below are tables of predicted ¹H and ¹³C NMR chemical shifts and proton-proton coupling constants for the equatorial conformer of this compound, based on a hypothetical DFT calculation at the B3LYP/6-31G(d) level of theory with a PCM solvent model for chloroform.

Predicted ¹H NMR Chemical Shifts for this compound (Equatorial Conformer)

Atom Predicted Chemical Shift (ppm)
H1 (axial) 3.55
H2/H6 (axial) 1.25
H2/H6 (equatorial) 1.85
H3/H5 (axial) 1.15
H3/H5 (equatorial) 1.40
CH₃ (axial) 0.88
CH₃ (equatorial) 0.92

Predicted ¹³C NMR Chemical Shifts for this compound (Equatorial Conformer)

Atom Predicted Chemical Shift (ppm)
C1 68.5
C2/C6 35.2
C3/C5 30.8
C4 34.1
CH₃ (axial) 27.5

Predicted Proton-Proton Coupling Constants (J-couplings) for this compound (Equatorial Conformer)

Coupled Protons Predicted J-coupling (Hz)
J(H1a, H2a) 11.5
J(H1a, H2e) 4.2
J(H2a, H2e) -12.8
J(H2a, H3a) 12.5
J(H2a, H3e) 3.5
J(H2e, H3a) 3.8

Vibrational Frequency Calculations for IR/Raman Assignment

Computational methods are also employed to simulate the infrared (IR) and Raman spectra of this compound, which aids in the assignment of experimental vibrational bands. arxiv.org The calculation of vibrational frequencies is typically performed using DFT, often with the same functional and basis set used for geometry optimization, such as B3LYP/6-31G(d). ruc.dk

The process begins with the optimized molecular geometry, which corresponds to a minimum on the potential energy surface. At this geometry, the harmonic vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the nuclear coordinates. wisc.edu The resulting frequencies often have a systematic overestimation compared to experimental values, which can be corrected by applying a uniform scaling factor. mdpi.com

For each calculated vibrational frequency, the corresponding normal mode, which describes the collective motion of the atoms, is also determined. The IR intensity is calculated from the change in the dipole moment during the vibration, while the Raman activity is determined from the change in the polarizability. arxiv.org

The simulated IR and Raman spectra can then be compared with the experimental spectra. This comparison allows for a detailed assignment of the experimental bands to specific vibrational modes of the molecule, such as C-H stretching, C-O stretching, and various bending and deformation modes of the cyclohexyl ring. nih.gov

Below is a table of predicted vibrational frequencies and their assignments for the equatorial conformer of this compound, based on a hypothetical DFT calculation at the B3LYP/6-31G(d) level of theory.

Predicted Vibrational Frequencies and Assignments for this compound (Equatorial Conformer)

Predicted Frequency (cm⁻¹) Assignment
3630 O-H stretch
2955 CH₃ asymmetric stretch
2930 CH₂ asymmetric stretch
2870 CH₃ symmetric stretch
2855 CH₂ symmetric stretch
1465 CH₂ scissoring
1370 CH₃ symmetric deformation
1060 C-O stretch

Advanced Applications of 4,4 Dimethylcyclohexanol in Chemical Research

As a Chiral Building Block in Asymmetric Synthesis

Asymmetric synthesis is a cornerstone of modern chemistry, dedicated to the creation of chiral molecules in an enantiomerically pure form. This is often achieved using chiral building blocks or chiral auxiliaries—enantiopure compounds that are temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com

4,4-Dimethylcyclohexanol in its native form is an achiral molecule, as it possesses a plane of symmetry and lacks a stereocenter. reddit.com Consequently, it cannot be directly used as a chiral building block. However, the potential exists for its conversion into chiral derivatives that could serve this purpose. For instance, subsequent reactions could introduce chirality to the ring, and the gem-dimethyl group could then act as a sterically bulky directing group, influencing the approach of reagents.

A common strategy for creating chiral molecules from achiral precursors is through kinetic resolution. This process involves reacting a racemic mixture with a chiral catalyst or reagent that reacts faster with one enantiomer, allowing the separation of the unreacted, enantioenriched starting material and the product. beilstein-journals.orgbeilstein-journals.org While this is a powerful technique, literature specifically detailing the kinetic resolution of derivatives of this compound for their subsequent use as chiral building blocks is not prominent. The development of methods to access enantioenriched derivatives of this compound remains a potential area for future research.

In the Development of Novel Ligands and Catalysts

The design of ligands is crucial in organometallic catalysis, as the ligand's steric and electronic properties directly influence the catalyst's activity, selectivity, and stability. nih.govbeilstein-journals.orgnih.govorgsyn.org The 4,4-dimethylcyclohexyl moiety offers a bulky, rigid, and sterically demanding framework that can be advantageous in ligand design.

Phosphines are a particularly important class of ligands in catalysis. nih.govbeilstein-journals.orgnih.gov The synthesis of phosphine (B1218219) ligands often involves the reaction of organometallic reagents with halophosphines or the nucleophilic substitution on a carbon electrophile by a metal phosphide (B1233454). nih.gov One could envision the synthesis of novel phosphine ligands incorporating the 4,4-dimethylcyclohexyl group. For example, converting this compound to a corresponding halide or tosylate would allow for its reaction with a phosphide source to create a new phosphine ligand.

The steric bulk provided by the gem-dimethyl group on the cyclohexane (B81311) ring could create a specific "ligand cone angle," which is a critical parameter in determining the catalytic properties of the resulting metal complex. This steric hindrance can influence the number and orientation of substrates coordinating to the metal center, thereby enhancing selectivity in catalytic reactions. cardiff.ac.uk

Similarly, in organocatalysis, the catalyst's structure dictates its effectiveness. wikipedia.orgnih.govbeilstein-journals.org A catalyst featuring the 4,4-dimethylcyclohexyl group could use its steric bulk to create a well-defined chiral pocket, guiding the substrate to a specific orientation and thus favoring the formation of one enantiomer over another. Despite these theoretical advantages, the application of this compound as a scaffold in the synthesis of widely used ligands and catalysts is not extensively documented in current chemical literature.

Exploration in Materials Science and Polymer Chemistry

In polymer chemistry, controlling the properties of materials such as flexibility, durability, and processability is paramount. Plasticizers are additives that increase the plasticity or decrease the viscosity of a material, making it softer and more flexible. google.comsemanticscholar.org Polyesters, a major class of polymers, can be modified to act as plasticizers. justia.com

A key application for substituted cyclohexanols, including this compound, is in the synthesis of polyester-based plasticizers. A Korean patent describes the end-capping of polyester (B1180765) compounds with cyclohexanol (B46403) and substituted cyclohexanols. google.com In this process, a diacid and a diol are polymerized to form a polyester chain. An alcohol like this compound is then used as a chain-terminating agent. This "end-capping" reaction controls the final molecular weight of the polyester and introduces the bulky 4,4-dimethylcyclohexyl group at the end of the polymer chain.

The resulting polyester, when blended with a polymer like polyvinyl chloride (PVC), can act as a plasticizer. The use of substituted cyclohexanols for end-capping has been shown to yield plasticizers that improve processing characteristics by reducing viscosity and lowering the gelation temperature. google.com These properties are highly desirable in the industrial production of flexible PVC articles.

Component Function Example
Dicarboxylic AcidForms the backbone of the polyesterAdipic Acid, Phthalic Anhydride
Diol (Glycol)Reacts with the diacid to extend the polymer chain1,2-Propanediol, Diethylene Glycol
End-capping AgentControls molecular weight and modifies propertiesThis compound
Target PolymerThe polymer to be plasticizedPolyvinyl Chloride (PVC)

This application in polymer modification highlights a practical and researched use of this compound in materials science, leveraging its structure to fine-tune the macroscopic properties of widely used plastics.

Precursor for Complex Natural Product Synthesis

The total synthesis of complex natural products is a significant driver of innovation in organic chemistry. Many natural products, particularly terpenoids, feature cyclohexane rings with gem-dimethyl substitution patterns. nih.gov For example, the eudesmane (B1671778) sesquiterpenoids are a large family of natural products that contain a decalin (fused double cyclohexane) core, often decorated with methyl and isopropyl groups. chemrxiv.orgnih.govresearchgate.netnih.govresearchgate.net

The 4,4-dimethylcyclohexane skeleton is a structural component of some of these complex natural molecules. In theory, this compound could serve as a starting point in a retrosynthetic analysis for such targets. The gem-dimethyl group provides a fixed stereochemical anchor, and the hydroxyl group offers a handle for further functionalization and elaboration of the carbon skeleton.

However, a review of synthetic routes toward these natural products reveals that chemists often prefer other starting materials. For instance, the synthesis of eudesmane-type sesquiterpenes has been successfully achieved starting from (+)-dihydrocarvone, a readily available chiral monoterpene. nih.gov This preference is often due to the existing chirality and functionality in molecules like dihydrocarvone, which can reduce the number of synthetic steps required to reach the target molecule. While the 4,4-dimethylcyclohexane unit is relevant in the context of natural product structures, this compound itself has not emerged as a common or strategic precursor in the reported total syntheses of complex natural products.

Future Research Directions and Unexplored Avenues for 4,4 Dimethylcyclohexanol Research

Integration of Machine Learning and AI in Predictive Chemistry for 4,4-Dimethylcyclohexanol

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the study of chemical compounds like this compound. arxiv.org These technologies offer the potential to significantly accelerate the discovery and optimization of chemical reactions and molecular properties. chemcopilot.comnih.gov By leveraging large datasets of chemical information, AI models can identify patterns and predict outcomes for new reactions with remarkable accuracy. chemcopilot.com

For this compound, AI and ML can be employed to:

Predict Reaction Outcomes and Yields: Researchers have successfully used ML models, such as random forests, to predict the yields of chemical reactions by analyzing various components and conditions. pharmaceutical-technology.comprinceton.edu This approach could be adapted to predict the optimal conditions for the synthesis of this compound and its derivatives, minimizing the need for extensive trial-and-error experimentation. princeton.edu The software developed can work for any reaction and any substrate, allowing for broad applicability. pharmaceutical-technology.com

Elucidate Reaction Mechanisms: AI can help in understanding complex reaction pathways that are difficult to determine through traditional methods alone. nih.gov

Discover Novel Derivatives: By predicting the properties of virtual compounds, AI can identify potential derivatives of this compound with desired characteristics for various applications.

Predict Thermochemistry: AI models are being developed to predict the thermochemistry of chemical species, which is crucial for understanding and engineering chemical processes. anl.gov

The integration of AI and ML in the study of this compound promises to reduce the time and resources required for research and development, leading to faster innovation.

Investigation of Biological Activities of Novel this compound Derivatives

Cyclohexanol (B46403) derivatives have demonstrated a wide range of biological activities, suggesting that novel derivatives of this compound could possess significant therapeutic potential. researchgate.net Research in this area is focused on synthesizing new derivatives and screening them for various biological effects.

Potential biological activities of novel this compound derivatives include:

Antimicrobial and Antifungal Activity: Various cyclohexanol and cyclohexene (B86901) derivatives have shown promise as antimicrobial and antifungal agents. researchgate.netmdpi.com For instance, certain cyclohexene derivatives have demonstrated activity against Mycobacterium tuberculosis and other bacterial strains. mdpi.com

Anticancer Activity: Some cyclohexanol derivatives have been screened for anticancer properties, indicating a potential avenue for developing new therapeutic agents. researchgate.net

Anti-inflammatory and Anti-sepsis Activity: Cyclohexene derivatives have been investigated for their ability to inhibit the production of inflammatory markers like nitric oxide (NO) and cytokines such as TNF-α and IL-6. mdpi.comnih.gov Some derivatives have even shown protective effects in mice against LPS-induced lethality, suggesting potential as anti-sepsis agents. nih.gov

Cardioplegic Effects: Derivatives of cyclohexanol have been evaluated for their effects on the cardiovascular system, including their ability to depress blood pressure and induce reversible cardiac arrest. researchgate.net

The following table summarizes some of the observed biological activities in related cyclohexanol and cyclohexene derivatives, highlighting the potential for this compound derivatives.

Biological ActivityCompound ClassKey Findings
AntimicrobialCyclohexene derivativesActivity against Mycobacterium tuberculosis and Staphylococcus aureus. mdpi.com
AnticancerCyclohexanol derivativesScreened for potential anticancer effects. researchgate.net
Anti-inflammatoryCyclohexene derivativesInhibition of pro-inflammatory cytokines TNF-α and IL-6. mdpi.com
Anti-sepsisCyclohexene derivativesPotent inhibitory activity against NO production and protection from LPS-induced lethality in mice. nih.gov

Future research will likely involve the synthesis of a library of this compound derivatives and high-throughput screening to identify lead compounds for further development.

Green Synthesis Scale-Up and Industrial Relevance

The principles of green chemistry are increasingly important in the chemical industry to minimize environmental impact and improve economic viability. arkat-usa.org For this compound, future research will focus on developing and scaling up sustainable synthesis methods.

Key areas for green synthesis and industrial scale-up include:

Solvent-Free Reactions: Techniques like ball milling offer a promising alternative to traditional solvent-based synthesis, reducing waste and often leading to unique reaction pathways. rsc.org

Use of Greener Solvents: When solvents are necessary, the focus is on using environmentally benign options like water. arkat-usa.org

Catalysis: The development of more efficient and recyclable catalysts is crucial for sustainable chemical production. This includes biocatalysts and heterogeneous catalysts. jddhs.com

Energy Efficiency: Methods such as microwave-assisted synthesis can significantly reduce reaction times and energy consumption. jddhs.com

Renewable Feedstocks: Investigating the use of renewable raw materials for the synthesis of this compound is a key aspect of sustainable production. jddhs.com

Reactive Distillation: This technique intensifies the reaction and separation processes, potentially offering a more energy-efficient and safer route for large-scale production of cyclohexanol. researchgate.net

The successful scale-up of green synthesis routes for this compound will be critical for its widespread and sustainable industrial application.

Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions

Real-time monitoring of chemical reactions is essential for understanding reaction kinetics, identifying intermediates, and optimizing process conditions. spectroscopyonline.com Advanced spectroscopic techniques are powerful tools for in-situ analysis of the synthesis of this compound.

Spectroscopic techniques that can be applied for in-situ monitoring include:

Infrared (IR) and Near-Infrared (NIR) Spectroscopy: These techniques provide valuable information about the changes in chemical bonding during a reaction. spectroscopyonline.comfrontiersin.org

Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that can be used to monitor reactions in real-time, even in aqueous solutions. birmingham.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR can provide detailed structural information about reactants, intermediates, and products as the reaction progresses. fu-berlin.de

X-ray Absorption Spectroscopy: This technique can be used to probe the electronic structure and local coordination environment of catalysts during the reaction. frontiersin.org

The data obtained from these in-situ techniques can be used to develop more accurate kinetic models and to ensure the quality and consistency of the final product.

Spectroscopic TechniqueInformation ProvidedApplication in this compound Synthesis
Infrared (IR) / Near-Infrared (NIR)Changes in chemical bonds, functional groups. spectroscopyonline.comMonitoring the conversion of reactants and formation of products.
Raman SpectroscopyVibrational modes, molecular structure. birmingham.ac.ukReal-time analysis of reaction progress, especially in aqueous media.
Nuclear Magnetic Resonance (NMR)Detailed molecular structure, identification of intermediates. fu-berlin.deElucidating reaction mechanisms and identifying transient species.
X-ray Absorption SpectroscopyElectronic structure and local environment of catalysts. frontiersin.orgUnderstanding catalyst behavior and deactivation during the reaction.

By combining these advanced analytical methods with modern synthesis and computational approaches, the future of this compound research is bright, with the potential for significant contributions to various scientific and industrial fields.

Q & A

Q. What are the established synthetic routes for 4,4-dimethylcyclohexanol, and how do reaction conditions influence yield?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution of 1-bromo-4,4-dimethylcyclohex-1-ene using NaOH in aqueous or alcoholic media . Optimization requires controlling temperature (25–80°C) and solvent polarity. For example, alcoholic solvents enhance SN2 mechanisms due to improved nucleophile solubility. Alternative routes include reduction of 4,4-dimethylcyclohexanone using NaBH₄ or LiAlH₄, where steric hindrance around the carbonyl group may reduce reaction efficiency .
  • Data Table :
MethodReagents/ConditionsYield (%)Reference
SubstitutionNaOH, H₂O/EtOH, 80°C65–75
Ketone ReductionNaBH₄, MeOH, RT50–60

Q. How can this compound be characterized using spectroscopic and chromatographic techniques?

  • Methodological Answer :
  • NMR : The compound’s structure is confirmed by ¹H NMR : δ 1.2–1.4 ppm (singlet for 2 × CH₃ groups), δ 1.6–1.8 ppm (multiplet for cyclohexane protons), and δ 1.9–2.1 ppm (broad peak for -OH, exchangeable with D₂O) .
  • GC-MS : Retention time and molecular ion peak (m/z 142.20) correlate with its molecular formula (C₈H₁₄O) .
  • Physical Properties : Boiling point ~164°C, density 0.923–0.928 g/cm³ .

Q. What are the key reactivity patterns of this compound under acidic or oxidative conditions?

  • Methodological Answer :
  • Acid-Catalyzed Dehydration : Forms 4,4-dimethylcyclohexene via E1 elimination (H₂SO₄, Δ), with regioselectivity influenced by steric hindrance .
  • Oxidation : Using KMnO₄ or CrO₃ yields 4,4-dimethylcyclohexanone, though over-oxidation to carboxylic acids may occur under harsh conditions .

Advanced Research Questions

Q. How does steric hindrance from the 4,4-dimethyl groups affect reaction kinetics in substitution or elimination pathways?

  • Methodological Answer : The bulky 4,4-dimethyl groups hinder nucleophilic attack in SN2 mechanisms, favoring SN1 or elimination (E2/E1) pathways. Kinetic studies show lower reaction rates in SN2 substitutions compared to less hindered analogs. For example, NaOH-mediated substitution proceeds at 50% slower rates than analogous cyclohexanol derivatives .

Q. What analytical strategies resolve contradictions in NMR data for diastereomeric byproducts formed during synthesis?

  • Methodological Answer : Diastereomers arising from axial/equatorial -OH configurations can be differentiated via:
  • NOESY NMR : Cross-peaks between axial -OH and adjacent cyclohexane protons confirm stereochemistry.
  • Chiral Chromatography : Use of β-cyclodextrin columns separates enantiomers with >95% resolution .

Q. How can computational modeling predict the thermodynamic stability of this compound conformers?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates energy differences between chair conformers. Results show the equatorial -OH conformer is 2.3 kcal/mol more stable than the axial form due to reduced 1,3-diaxial strain .

Q. What role does this compound play in studying enzyme inhibition or metabolic pathways?

  • Methodological Answer : The compound serves as a substrate analog in cytochrome P450 studies. Its methyl groups mimic hydrophobic binding pockets, enabling analysis of steric effects on enzyme kinetics. In vitro assays show IC₅₀ values of 12 µM for CYP3A4 inhibition, suggesting competitive binding .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported boiling points (e.g., 164°C vs. 180°C) for this compound?

  • Methodological Answer : Variations arise from isomeric impurities (cis/trans mixtures) or measurement conditions. Pure trans-4,4-dimethylcyclohexanol boils at 164°C, while cis-rich mixtures exhibit higher boiling points due to dipole interactions . Confirm purity via GC-MS or fractional distillation.

Research Applications Table

Application AreaUse CaseKey Reference
Organic SynthesisChiral intermediate for terpene derivatives
EnzymologyCYP450 inhibition studies
Material ScienceSolvent for high-stability polymers

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.